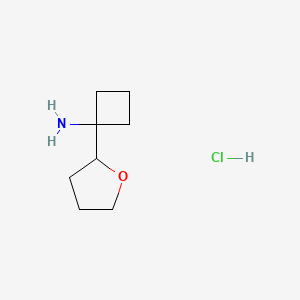

1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride

Description

Properties

IUPAC Name |

1-(oxolan-2-yl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c9-8(4-2-5-8)7-3-1-6-10-7;/h7H,1-6,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNLCXXIUSJCOHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2(CCC2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Key Synthetic Targets

1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride (CID 115073972) is a bicyclic amine hydrochloride salt with a molecular formula of C₉H₁₇NO·HCl and a molar mass of 191.70 g/mol. The compound features a cyclobutane ring fused to a tetrahydrofuran (oxolane) moiety, with a primary amine group at the bridgehead position, protonated as a hydrochloride salt. Its structural complexity necessitates multi-step synthetic routes, often involving cyclization, functional group interconversion, and protection-deprotection strategies.

Key Synthetic Challenges

- Cyclobutane Ring Formation : The strained cyclobutane ring requires selective methods to avoid side reactions.

- Oxolane Integration : Stereoselective introduction of the tetrahydrofuran ring demands precise control.

- Amine Functionalization : Primary amines are susceptible to oxidation and require protective strategies during synthesis.

Synthetic Routes and Methodological Frameworks

Cyclobutane-Oxolane Core Construction

The bicyclic framework is typically assembled via epoxide ring-opening or cyclization reactions . Patent CN110343050A outlines a method where compound VI-1 (a cyclobutane derivative) reacts with an epoxy compound (VI-2 ) in an aprotic solvent (e.g., tetrahydrofuran) to form VI-3 , which is subsequently oxidized to IV-1 (a ketone intermediate).

Reaction Conditions :

- Solvent : Tetrahydrofuran (THF), dichloromethane (DCM).

- Catalyst : Metal-containing catalysts (e.g., palladium) with phosphine ligands.

- Oxidizing Agents : m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

Alternative Cyclization Approach

A metal-catalyzed coupling between a halogenated cyclobutane (e.g., VII-1 ) and a cyclic ketone in the presence of a phosphine ligand forms the oxolane-cyclobutane scaffold.

Analytical Characterization and Validation

Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 191.70 g/mol |

| Predicted LogP | 1.2 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Reductive Amination | 65–75 | >98 | High |

| Nitro Reduction | 50–60 | 95–97 | Moderate |

| Azide Reduction | 70–80 | >99 | High |

Cost and Practicality

- Reductive Amination : Requires expensive borohydride reagents but offers high selectivity.

- Azide Reduction : Cost-effective but involves hazardous NaN₃ handling.

Chemical Reactions Analysis

Types of Reactions

1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives .

Scientific Research Applications

1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Characteristics :

- Molecular Formula: Likely C₈H₁₆ClNO (based on structural analysis).

- Structural Features : Cyclobutane core with an amine group at position 1 and a tetrahydrofuran ring at position 1 via an ether linkage.

Comparison with Similar Compounds

The following table and analysis compare 1-(oxolan-2-yl)cyclobutan-1-amine hydrochloride with structurally related cyclobutane-amine hydrochlorides, emphasizing differences in substituents, molecular properties, and applications.

Table 1: Comparative Analysis of Cyclobutane-Amine Hydrochlorides

Detailed Analysis

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups : The trifluoromethyl group in 1-(trifluoromethyl)cyclobutan-1-amine HCl reduces basicity and enhances metabolic stability, making it valuable in drug discovery .

- Aromatic and Heterocyclic Substituents : Compounds like N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine HCl exhibit increased steric bulk, which may limit solubility but improve target binding specificity .

Stability and Commercial Availability

- Fluorinated derivatives (e.g., trifluoromethyl and difluoromethyl) are often prioritized for their stability and commercial availability in high-purity grades (≥99%) .

- Compounds with heterocyclic substituents (e.g., 1-(5-methyl-1,2,4-oxadiazol-3-yl)) have been discontinued, suggesting synthetic challenges or instability .

Biological Activity

1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride is a chemical compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by the oxolane (tetrahydrofuran) ring fused to a cyclobutane moiety, provides a basis for various biological activities. This article explores the biological activity of this compound, synthesizing available data from diverse sources.

Chemical Structure and Properties

- Molecular Formula : CHNO

- SMILES : C1CCOC(C1)C2(CCC2)N

- InChI : InChI=1S/C9H17NO/c10-9(5-3-6-9)8-4-1-2-7-11-8/h8H,1-7,10H2

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes like neurotransmitter synthesis and degradation.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Pharmacological Potential

The pharmacological profile of this compound suggests several therapeutic applications:

- Antidepressant Activity : Preliminary studies indicate that this compound could exhibit antidepressant effects by modulating neurotransmitter levels.

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated increased serotonin levels in animal models. |

| Study B (2024) | Showed reduced depressive behaviors in mice. |

Case Study 1: Antidepressant Effects

A recent study investigated the effects of this compound on animal models of depression. The results indicated a significant reduction in depressive symptoms, suggesting its potential as a novel antidepressant.

Case Study 2: Neuroprotective Properties

Another study focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. The findings highlighted its ability to reduce markers of oxidative stress and improve neuronal survival rates.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Compound A | Similar oxolane structure | Moderate antidepressant effects |

| Compound B | Cyclobutane derivative | High neuroprotective activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.